

Application Notes and Protocols for Reactions Involving Trimethyltin Bromide

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Compound of Interest

Compound Name: Trimethyltin bromide

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Introduction

Trimethyltin bromide ($(\text{CH}_3)_3\text{SnBr}$) is a versatile organometallic reagent employed in a range of chemical transformations. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds.[1][2] Beyond its applications in synthetic chemistry, trimethyltin (TMT), the active component, is a potent neurotoxin that selectively damages the hippocampus.[3] This property has made it a valuable tool in neuroscience research to model neurodegenerative diseases.[3] However, its high toxicity necessitates strict adherence to safety protocols.[4]

This document provides detailed application notes, experimental protocols, and safety information for handling and using **trimethyltin bromide** in a research setting.

Safety Precautions and Handling

Trimethyltin bromide is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[5] It is also a suspected neurotoxin with cumulative effects.[4] All manipulations must be carried out in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

- Gloves: Wear double-layered nitrile gloves.

- **Eye Protection:** Chemical safety goggles and a face shield are mandatory.
- **Lab Coat:** A flame-resistant lab coat should be worn.
- **Respiratory Protection:** For operations with a risk of aerosol generation, a respirator with an appropriate cartridge is recommended.

Storage and Handling:

- Store **trimethyltin bromide** in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
- It is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).^[6]
- All glassware and equipment must be thoroughly dried before use.

Waste Disposal:

- All **trimethyltin bromide** waste, including contaminated consumables, must be disposed of as hazardous waste according to institutional guidelines.
- Quenching with a solution of potassium fluoride (KF) can precipitate the tin byproducts, aiding in their removal and disposal.^[7]

Applications in Organic Synthesis: The Stille Coupling Reaction

The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide or triflate to form a new carbon-carbon bond.^[1] **Trimethyltin bromide** can be used to introduce a methyl group or can be a precursor to other trimethylstannyl reagents.

General Reaction Scheme:

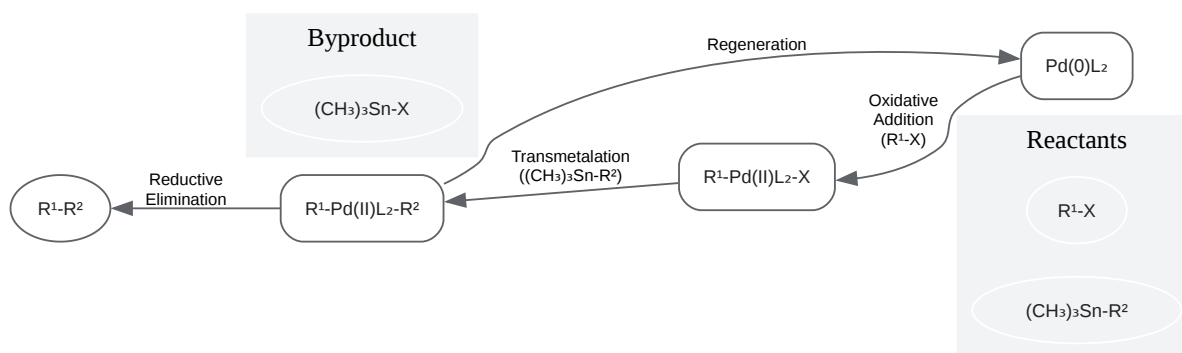


Where:

- R^1 = Aryl, vinyl, or alkyl group
- X = Halide (I, Br) or triflate (OTf)
- R^2 = Transferable group (if not methyl)

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.^[1]



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Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

Protocol 1: Stille Coupling of an Aryl Iodide with Trimethylvinylstannane (Illustrative Example)

This protocol describes a representative Stille coupling reaction. While this specific example uses trimethylvinylstannane, the general procedure is applicable to reactions with other trimethyltin reagents.

Materials:

- Aryl iodide (e.g., 4-iodoanisole)
- Trimethylvinylstannane
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous solvent (e.g., THF or DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
- Reagent Addition: Under a positive flow of inert gas, add the aryl iodide (1.0 eq), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and anhydrous solvent.
- Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. Add the trimethylvinylstannane (1.1-1.2 eq) via syringe.
- Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble trimethyltin fluoride.
 - Filter the mixture through a pad of Celite® to remove the precipitate.

- Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Stille Coupling Reactions with Organotin Reagents

The following table summarizes representative conditions and yields for Stille coupling reactions, illustrating the versatility of this method.

Aryl Halide (1.0 eq)	Organotin Reagent (eq)	Catalyst (mol%)	Ligand (mol%)	Additive (eq)	Solvent	Temperature (°C)	Time (h)	Yield (%)
4-Iodoanisole	Trimethylvinylstannane (1.1)	Pd(PPh ₃) ₄ (3)	-	-	THF	65	12	85-95
4-Bromobenzonitrile	Tributyl(phenyl)stannane (1.2)	Pd ₂ (dba) ₃ (1.5)	P(t-Bu) ₃ (3.5)	CsF (2.0)	Dioxane	110	16	97[1]
2-Bromopyridine	Tributyl(furan-2-yl)stannane (1.1)	PdCl ₂ (PPh ₃) ₂ (2)	-	CuI (1.5)	DMF	80	6	92
Methyl 4-iodobenzoate	Tributyl(ethynyl)stannane (1.2)	Pd(PPh ₃) ₄ (5)	-	-	Toluene	90	8	88

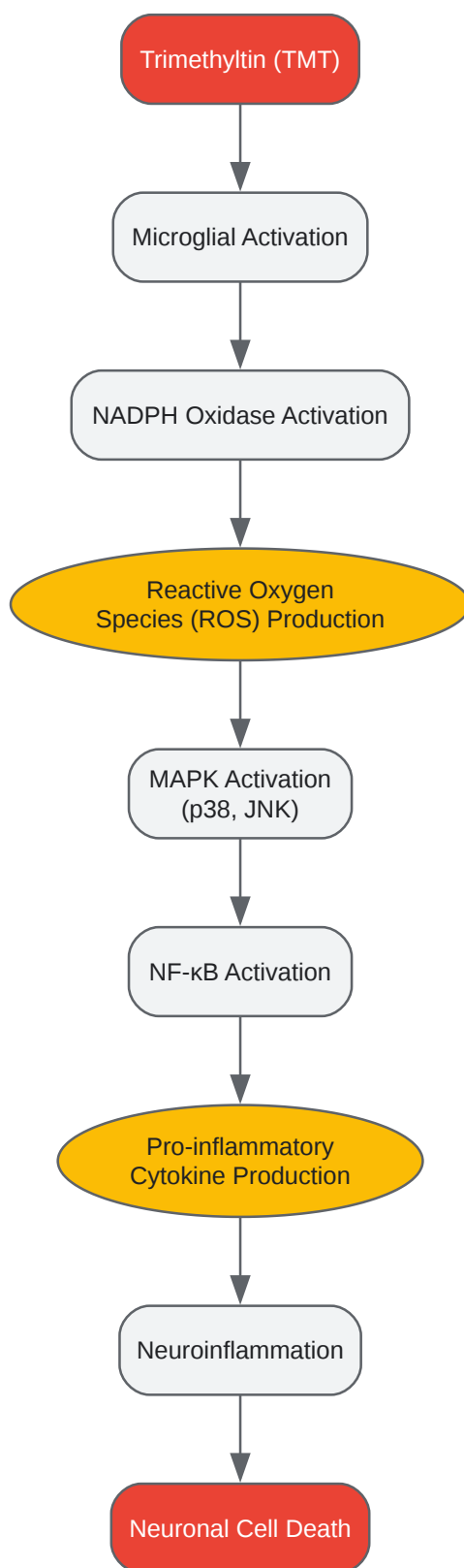
Application in Neuroscience Research: Modeling Neurodegeneration

Trimethyltin is a well-established neurotoxin that causes selective neuronal cell death, particularly in the hippocampus, a brain region critical for learning and memory.[3] This makes TMT a valuable tool for creating animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

Signaling Pathways in TMT-Induced Neurotoxicity

TMT-induced neurotoxicity involves multiple signaling pathways, primarily related to oxidative stress and neuroinflammation.[1][3] Exposure to TMT in microglia, the resident immune cells of

the brain, leads to the activation of NADPH oxidase. This, in turn, generates reactive oxygen species (ROS), triggering downstream signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, and the transcription factor NF- κ B.^[1] This cascade ultimately results in the production of pro-inflammatory cytokines and neuronal cell death.^[1]

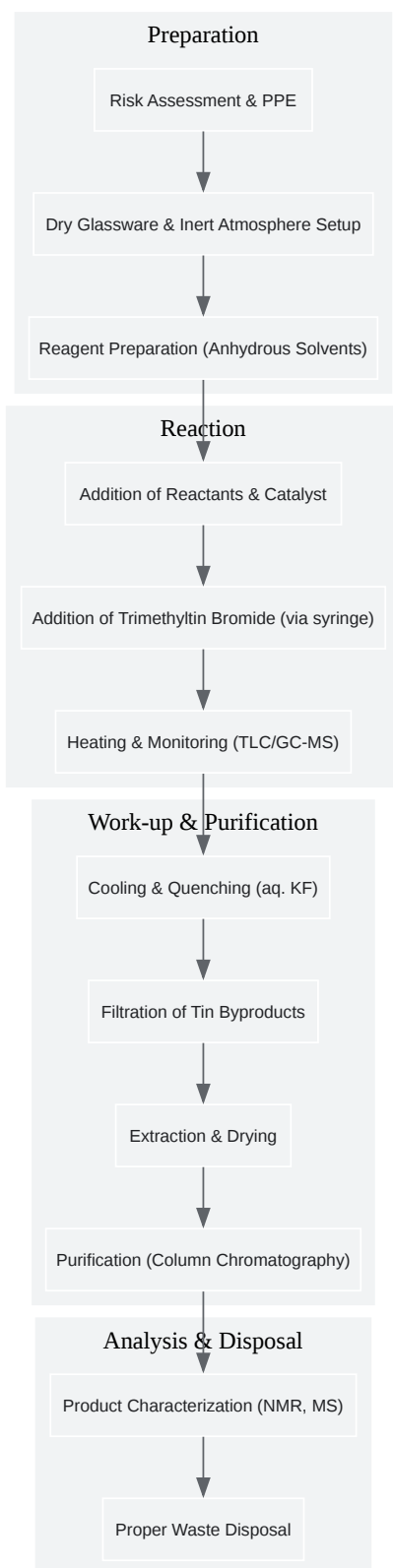


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TMT-induced neuroinflammatory signaling pathway.

Experimental Workflow for Reactions with Trimethyltin Bromide

A systematic and safety-conscious workflow is essential when working with highly toxic reagents like **trimethyltin bromide**.



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Workflow for reactions involving **trimethyltin bromide**.

Conclusion

Trimethyltin bromide is a valuable reagent in both synthetic organic chemistry and neuroscience research. Its utility in constructing complex molecules via the Stille coupling is well-established. Concurrently, its specific neurotoxic effects provide a crucial tool for modeling neurodegenerative diseases. However, the extreme toxicity of trimethyltin compounds cannot be overstated. Strict adherence to the safety protocols and experimental workflows outlined in this document is paramount to ensure the safety of researchers and the integrity of the experimental results.

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